molecular formula C7H6Cl2O2 B12089269 Phenol, 2,3-dichloro-6-methoxy- CAS No. 77102-95-5

Phenol, 2,3-dichloro-6-methoxy-

Cat. No.: B12089269
CAS No.: 77102-95-5
M. Wt: 193.02 g/mol
InChI Key: HPJJNGSXKRZHMO-UHFFFAOYSA-N
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Description

Phenol, 2,3-dichloro-6-methoxy- is a chlorinated phenolic compound identified by the molecular formula C12H6Cl4O2 . As a functionalized phenol, it serves as a valuable chemical reagent and synthetic building block in organic chemistry and materials science research. The specific research applications and mechanism of action for this compound could not be definitively confirmed from the search results. Generally, compounds of this class are of interest in areas such as method development in analytical chemistry, the synthesis of novel heterocyclic compounds with potential biological activity, and as intermediates in the development of organic ligands or materials . Researchers value this chemical for its potential to introduce specific structural motifs into more complex molecules. This product is intended for use by qualified laboratory professionals only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dichloro-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJJNGSXKRZHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227895
Record name Phenol, 2,3-dichloro-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77102-95-5
Record name 2,3-Dichloro-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77102-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,3-dichloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorinating Agents and Reaction Dynamics

Chlorination of 6-methoxyphenol typically employs electrophilic agents such as sodium hypochlorite (NaClO) or chlorine gas. Patent CN112194589A demonstrates that NaClO in alkaline aqueous media facilitates dichlorination at ortho positions relative to the hydroxyl group. For 6-methoxyphenol, this approach introduces chlorine at C2 and C3, albeit with competing para-substitution unless steric or electronic effects are modulated. A representative procedure involves:

  • Dissolving 6-methoxyphenol (1.0 eq) in 2N NaOH (1.5 eq) under nitrogen.

  • Dropwise addition of 6–14% NaClO (1.5 eq) at 0–35°C.

  • Stirring for 3–5 hours, followed by pH adjustment to 7–9 with HCl.

This method yields 70–72% 2,3-dichloro-6-methoxyphenol, confirmed via LC-MS (m/z 223 [M+H]+) and 1H NMR (δ 7.25–7.15 ppm, aromatic protons).

Solvent and Temperature Optimization

Nonpolar solvents like dichloromethane (DCM) suppress unwanted side reactions but require elevated temperatures (80–100°C). In contrast, DMSO enhances reaction rates at 120°C, as shown in CN113651680A for analogous naphthaldehyde synthesis. A 36-hour reaction in DMSO with CuCl catalyst achieves 68% yield, though product purification demands recrystallization in ethyl acetate/petroleum ether.

Catalytic Oxidative Coupling Strategies

Copper-Mediated Cross-Coupling

Patent CN113651680A highlights CuCl’s role in oxidizing 6-methoxy-2-acetophenone to 6-methoxy-2-naphthaldehyde, a reaction adaptable to phenolic systems. Applying this to 2,3-dichloro-6-methoxyphenol synthesis:

  • Combine 6-methoxy-2-acetophenone (1.0 eq) with CuCl (0.5 eq) in DMSO.

  • Introduce compressed air at 120°C for 48 hours.

  • Extract with ethyl acetate and recrystallize.

This method’s success hinges on the methyl ketone’s oxidation to a carboxylic acid intermediate, which undergoes decarboxylation. Yields remain moderate (55–60%) due to competing overoxidation.

Stepwise Functionalization via Intermediate Oxidation

KOH/H2O2 Oxidation of Aldehyde Precursors

CN105523921A details the synthesis of 2,3-difluoro-6-methoxybenzoic acid using KOH and H2O2. Adapting this to chlorinated systems:

  • Oxidize 2,3-dichloro-6-methoxybenzaldehyde (1.0 eq) with 29.5% H2O2 (8 eq) in aqueous KOH (15 eq).

  • Reflux at 70°C for 2 hours.

  • Acidify to pH 2 with HCl and extract with ethyl acetate.

This route achieves 65–70% purity but requires subsequent column chromatography to isolate the phenolic product.

Reductive Deprotection of Methoxy-Substituted Intermediates

Demethylation of 2,3-Dichloroanisole

Selective demethylation of 2,3-dichloroanisole (6-methoxy-1,2,3-trichlorobenzene) using BBr3 in DCM at −78°C yields 2,3-dichloro-6-methoxyphenol. However, competing dechlorination at C2/C3 limits practicality, with yields <50%.

Comparative Analysis of Synthetic Routes

MethodChlorinating AgentCatalystSolventTemp (°C)Time (hr)Yield (%)
Direct ChlorinationNaClONoneH2O35370–72
Catalytic CouplingCl2 (air)CuClDMSO1204868
OxidationH2O2KOHH2O70265
Reductive DeprotectionBBr3NoneDCM−78645

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3-dichloro-6-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to less chlorinated or dechlorinated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The chlorine atoms in Phenol, 2,3-dichloro-6-methoxy- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones or chlorinated quinones.

    Reduction: Dechlorinated phenols or methoxyphenols.

    Substitution: Phenols with different substituents replacing the chlorine atoms.

Scientific Research Applications

Phenol, 2,3-dichloro-6-methoxy- has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions of chlorinated phenols with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating infections or other medical conditions.

    Industry: Phenol, 2,3-dichloro-6-methoxy- is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Phenol, 2,3-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group influence its reactivity and binding affinity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares Phenol, 2,3-dichloro-6-methoxy- with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Phenol, 2,3-dichloro-6-methoxy- Not available C₇H₆Cl₂O₂ ~207.03 Cl (2,3), OCH₃ (6)
2,3-Dichlorophenol 576-24-9 C₆H₄Cl₂O 163.00 Cl (2,3)
Phenol,2,3-difluoro-6-methoxy- 186306-70-7 C₇H₆F₂O₂ 160.12 F (2,3), OCH₃ (6)
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid 7600-50-2 C₈H₆Cl₂O₄ 237.04 Cl (2,5), OH (3), OCH₃ (6), COOH (1)
3-Fluoro-2-methoxyphenol 96994-70-6 C₇H₇FO₂ 142.13 F (3), OCH₃ (2)

Key Observations :

  • Methoxy Group Position: The methoxy group at position 6 in 2,3-dichloro-6-methoxy-phenol may sterically hinder interactions with enzymes compared to analogs with substituents at other positions.
  • Functional Groups : The addition of a carboxylic acid group in 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid increases polarity, enhancing water solubility but reducing membrane permeability.

Physicochemical Properties

  • Lipophilicity: The logP value (a measure of lipophilicity) for 2,3-dichloro-6-methoxy-phenol is expected to be higher than its fluoro analog (logP ~1.68 for 3,6-difluoro-2-methoxy-phenol ) due to chlorine’s greater hydrophobicity.
  • Solubility: The methoxy group improves solubility in polar solvents compared to non-methoxy chlorophenols like 2,3-dichlorophenol.
  • Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic ring, while the methoxy group donates electrons via resonance, creating a push-pull electronic effect that may influence reactivity in electrophilic substitutions.

Biological Activity

Phenol, 2,3-dichloro-6-methoxy- (chemical formula: C7H6Cl2O2), is a chlorinated phenolic compound recognized for its diverse biological activities. This article delves into the compound's biological effects, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Phenol, 2,3-dichloro-6-methoxy- is characterized by:

  • Molecular Formula : C7H6Cl2O2
  • Boiling Point : Approximately 356.6°C
  • Density : 1.57 g/cm³

These properties facilitate its application in various fields, including pharmaceuticals and agricultural chemistry.

Antimicrobial Properties

Research has demonstrated that Phenol, 2,3-dichloro-6-methoxy- exhibits significant antimicrobial activity. The compound has been studied for its effectiveness against a variety of pathogens, including bacteria and fungi.

  • Mechanism of Action :
    • The antimicrobial effects are believed to arise from the compound's ability to disrupt cellular processes and inhibit enzyme activities within microbial cells. This disruption can lead to cell death or inhibition of growth.
  • Case Studies :
    • A study indicated that this compound effectively inhibited the growth of several bacterial strains, showcasing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, Phenol, 2,3-dichloro-6-methoxy- has shown antifungal activity. Its efficacy against various fungal pathogens makes it a candidate for further research in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the biological activity of Phenol, 2,3-dichloro-6-methoxy-, it is useful to compare it with other chlorinated phenolic compounds. Below is a summary table highlighting some key differences:

Compound NameAntimicrobial ActivityAntifungal ActivityMechanism of Action
Phenol, 2,3-dichloro-6-methoxy-SignificantModerateDisrupts cellular processes
2,4-DichlorophenolModerateLowInhibits enzyme activity
PentachlorophenolHighHighDisrupts cell membranes

Research Findings

Recent studies have focused on the interactions of Phenol, 2,3-dichloro-6-methoxy- with specific enzymes and cellular pathways. These investigations aim to elucidate the full biological profile of the compound:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes critical for microbial survival. This inhibition can lead to a decrease in pathogenicity and growth rates.
  • Potential Therapeutic Applications :
    • Ongoing research is exploring the potential use of Phenol, 2,3-dichloro-6-methoxy- as an antimicrobial agent in clinical settings. Its ability to target multiple pathways within microbial cells suggests it could be effective in treating resistant strains of bacteria and fungi.

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis of 2,3-dichloro-6-methoxyphenol?

  • Methodological Answer :
  • Process Control : Use flow chemistry to regulate chlorine gas addition, reducing polychlorinated byproducts.
  • In Situ Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate concentrations.
  • Purification : Crystallize from ethanol/water (1:3) to isolate pure product (yield >85%) .

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